![molecular formula C19H18 B14511155 1-[2-(4-Methylphenyl)ethyl]naphthalene CAS No. 64374-49-8](/img/structure/B14511155.png)
1-[2-(4-Methylphenyl)ethyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylphenyl)ethyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2-(4-methylphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(4-Methylphenyl)ethyl]naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Methylphenyl)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonic acid derivatives.
Applications De Recherche Scientifique
1-[2-(4-Methylphenyl)ethyl]naphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]naphthalene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Ethylnaphthalene: Similar in structure but with an ethyl group instead of the 2-(4-methylphenyl)ethyl group.
1-Methylnaphthalene: Contains a methyl group on the naphthalene ring.
2-Phenylethylnaphthalene: Substituted with a phenylethyl group at the 2-position.
Uniqueness: 1-[2-(4-Methylphenyl)ethyl]naphthalene is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
64374-49-8 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1-[2-(4-methylphenyl)ethyl]naphthalene |
InChI |
InChI=1S/C19H18/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,13-14H2,1H3 |
Clé InChI |
KFQNGZZSXMBURU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



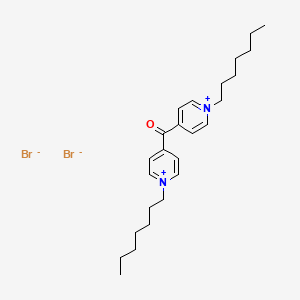

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
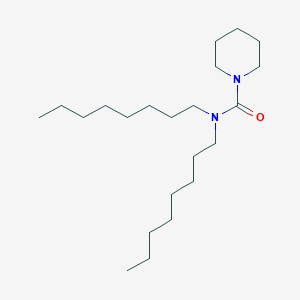
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
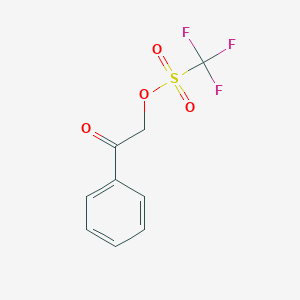
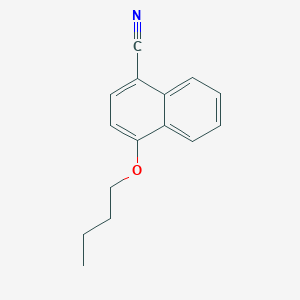
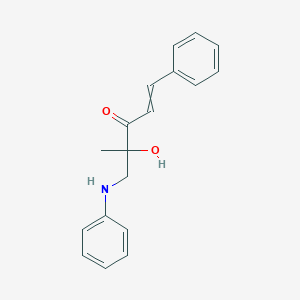
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
